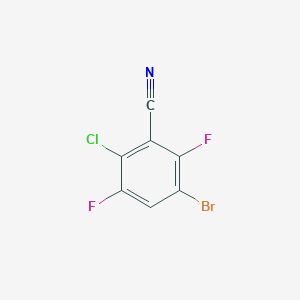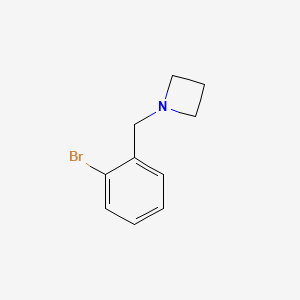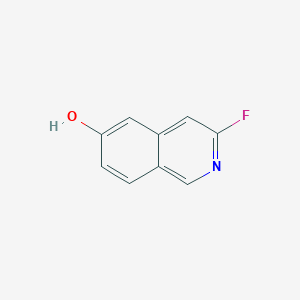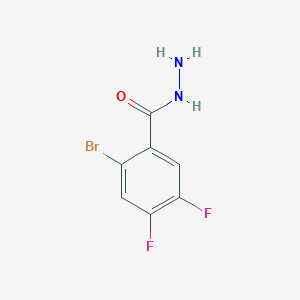
3-Bromo-6-chloro-2,5-difluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7HBrClF2N and a molecular weight of 252.44 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzonitrile core, making it a highly substituted aromatic compound.
Métodos De Preparación
The synthesis of 3-Bromo-6-chloro-2,5-difluorobenzonitrile involves multiple steps, typically starting from simpler aromatic compounds. One common method involves the halogenation of a difluorobenzonitrile precursor, followed by selective bromination and chlorination under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
3-Bromo-6-chloro-2,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the benzene ring.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-Bromo-6-chloro-2,5-difluorobenzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloro-2,5-difluorobenzonitrile depends on its specific application. In chemical reactions, the electron-withdrawing groups on the benzene ring influence the reactivity and selectivity of the compound. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, determine its effects .
Comparación Con Compuestos Similares
3-Bromo-6-chloro-2,5-difluorobenzonitrile can be compared with other halogenated benzonitriles, such as:
3-Bromo-2,6-difluorobenzonitrile: Similar in structure but lacks the chlorine atom.
2,6-Difluorobenzonitrile: Contains only fluorine substituents and no bromine or chlorine.
3-Bromo-5-fluorobenzonitrile: Contains bromine and fluorine but lacks the chlorine and has a different substitution pattern.
The uniqueness of this compound lies in its specific combination of halogen substituents, which can influence its reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C7HBrClF2N |
|---|---|
Peso molecular |
252.44 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-3,6-difluorobenzonitrile |
InChI |
InChI=1S/C7HBrClF2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H |
Clave InChI |
AGCXOMWVAOPVLN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)C#N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 5-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13669218.png)
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)





![(2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride](/img/structure/B13669280.png)
